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Compound of Interest

Compound Name: 16-Acetoxy-7-O-Acetylhorminone

Cat. No.: B15595112

An In-depth Technical Guide on 16-Acetoxy-7-O-
Acetylhorminone

This technical guide provides a comprehensive overview of the chemical structure, properties,
and potential biological activities of 16-Acetoxy-7-O-Acetylhorminone, a naturally occurring
diterpenoid compound. The information is intended for researchers, scientists, and
professionals in the field of drug development and discovery.

Chemical Structure and Properties

16-Acetoxy-7-O-Acetylhorminone is an abietane diterpenoid that has been isolated from
plant sources, including Rabdosia serra and Rabdosia lophanthoides var. gerardiana.[1] Its
chemical structure is characterized by a complex polycyclic framework with multiple
stereocenters.

Chemical Structure:

While a definitive 2D or 3D structure image from experimental analysis for 16-Acetoxy-7-O-
Acetylhorminone is not readily available in the reviewed literature, its structure can be reliably
inferred from its SMILES (Simplified Molecular-Input Line-Entry System) notation.

SMILES:CC(COC(=0)C)C1=C(C2=C(C(=0)C1=0)C3(CCCC(C3CC20C(=0)C)(C)C)C)O
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This notation can be used with chemical drawing software to generate the 2D and 3D
representations of the molecule.

Physicochemical Properties:

A summary of the known and predicted physicochemical properties of 16-Acetoxy-7-O-
Acetylhorminone is presented in the table below. It is important to note that some of these
properties are predicted values from computational models due to the limited availability of
experimental data.

Property Value Source
Molecular Formula C24H3207 [2]
Molecular Weight 432.5 g/mol [2]

CAS Number 269742-39-4 [2]
Appearance Yellow powder Predicted
Boiling Point 534.0 £ 50.0 °C Predicted
Density 1.23 £ 0.1 g/cm3 Predicted
pKa 450 +£1.00 Predicted

Soluble in Chloroform,
Solubility Dichloromethane, Ethyl [1]
Acetate, DMSO, Acetone

Storage Store at 2°C - 8°C [2]

Biological Activity and Therapeutic Potential

16-Acetoxy-7-O-Acetylhorminone is reported to possess antiproliferative properties and is
being investigated for its potential applications in oncology.[2] The primary mode of action is
believed to be through the inhibition of protein kinases, which are crucial enzymes in cellular
signaling pathways that often become dysregulated in cancer.[2]

Cytotoxic Activity
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While specific cytotoxic data for 16-Acetoxy-7-O-Acetylhorminone is limited in the available
scientific literature, studies on closely related abietane diterpenoids provide insights into its
potential anticancer activity. For instance, a related compound, 7a-acetylhorminone, has
demonstrated dose-dependent inhibitory effects on the growth of human colon cancer
(HCT116) and breast cancer (MDA-MB-231) cell lines.

Table of Cytotoxic Activity for 7a-acetylhorminone (Related Compound):

Cell Line ICs0 (M)
HCT116 (Colon Cancer) 18
MDA-MB-231 (Breast Cancer) 44

It is crucial to note that these values are for a related compound and may not be representative
of the activity of 16-Acetoxy-7-O-Acetylhorminone.

Protein Kinase Inhibition

The inhibitory activity of 16-Acetoxy-7-O-Acetylhorminone against specific protein kinases
has not been detailed in the reviewed literature. However, its classification as a protein kinase
inhibitor suggests that it may target one or more kinases involved in cancer cell proliferation,
survival, and metastasis. Further research is required to identify the specific kinase targets and
to elucidate the mechanism of inhibition.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 16-Acetoxy-7-O-
Acetylhorminone are not available in the public domain. However, standard methodologies for
assessing cytotoxicity and protein kinase inhibition can be adapted for this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects
of chemical compounds.

Experimental Workflow:
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Caption: Workflow of the MTT assay for determining cytotoxicity.
Methodology:

o Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and
allowed to adhere overnight.

o Compound Treatment: The cells are then treated with various concentrations of 16-Acetoxy-
7-O-Acetylhorminone (typically in a solvent like DMSO, with a vehicle control) and
incubated for a period of 48 to 72 hours.

o MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells
with active metabolism convert the yellow MTT into purple formazan crystals.

» Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent,
such as DMSO.

o Absorbance Measurement: The absorbance of the resulting purple solution is measured
using a microplate reader at a wavelength of approximately 570 nm. The absorbance is
directly proportional to the number of viable cells.

o Data Analysis: The percentage of cell viability is calculated relative to the untreated control
cells, and the ICso value (the concentration of the compound that inhibits cell growth by 50%)
is determined.

Protein Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
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The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP
produced during a kinase reaction. A decrease in ADP production in the presence of a
compound indicates inhibition of the kinase.

Experimental Workflow:

Kinase Reaction ADP Detection Signal Generation

Add ADP-Glo™ Reagent to Detection Reagent
terminate kinase reaction and inutes © Incubate for 30-60 minutes Measure luminescence
deplete remainin g ATP

Click to download full resolution via product page

Caption: Workflow of the ADP-Glo™ kinase inhibition assay.
Methodology:

e Kinase Reaction Setup: The kinase reaction is set up in a multi-well plate containing the
protein kinase, its specific substrate, ATP, and varying concentrations of 16-Acetoxy-7-O-
Acetylhorminone.

o Kinase Reaction Incubation: The reaction is allowed to proceed for a defined period at an
optimal temperature.

o Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction
and eliminate any unconsumed ATP.

e ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which
converts the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is
then used in a luciferase/luciferin reaction to produce a luminescent signal.

e Luminescence Measurement: The intensity of the luminescent signal is measured using a
luminometer. The signal is directly proportional to the amount of ADP produced and,
therefore, to the kinase activity.
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» Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the
test compound, and the ICso value is determined.

Signaling Pathway Implications

Given that 16-Acetoxy-7-O-Acetylhorminone is a putative protein kinase inhibitor, it likely
interferes with one or more cellular signaling pathways critical for cancer cell function. The
specific pathways affected would depend on the kinase(s) it inhibits. A hypothetical signaling
pathway that could be targeted is depicted below.
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Caption: Hypothetical MAPK/ERK signaling pathway targeted by a kinase inhibitor.
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This diagram illustrates the MAPK/ERK pathway, a common target in cancer therapy. A kinase
inhibitor could potentially block the activity of a kinase like RAF or MEK, thereby preventing the
downstream signaling that leads to cell proliferation and survival. The precise point of
intervention for 16-Acetoxy-7-O-Acetylhorminone within this or other pathways remains to be
determined through further experimental investigation.

Conclusion

16-Acetoxy-7-O-Acetylhorminone is a promising natural product with potential as an
anticancer agent due to its reported antiproliferative and protein kinase inhibitory activities.
However, a comprehensive understanding of its biological effects is currently limited by the
scarcity of specific experimental data in the public domain. Further research is warranted to
determine its precise mechanism of action, identify its molecular targets, and evaluate its
therapeutic efficacy and safety profile. The experimental protocols and conceptual frameworks
provided in this guide offer a foundation for future investigations into this intriguing compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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